

Toxicological Profile of 2-Isopropoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropoxyphenol**

Cat. No.: **B044703**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for **2-Isopropoxyphenol** is limited in publicly available literature. Much of the information presented herein is extrapolated from data on its parent compound, the carbamate insecticide propoxur, and general knowledge of phenolic compounds. This guide is intended for informational purposes and should not be used for definitive risk assessment without further targeted studies.

Executive Summary

2-Isopropoxyphenol is a primary metabolite of the insecticide propoxur. While it is classified as a skin, eye, and respiratory irritant, a comprehensive toxicological profile is not well-established. This document synthesizes the available data and provides a framework for its toxicological assessment based on established methodologies. The primary known biological relevance of **2-Isopropoxyphenol** is its formation from propoxur in biological systems. Understanding its toxicological properties is crucial for evaluating the overall risk associated with propoxur exposure.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	4812-20-8	[1]
Molecular Formula	C ₉ H ₁₂ O ₂	[1]
Molecular Weight	152.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	Thermo Fisher Scientific
Boiling Point	100-102 °C at 11 mmHg	Sigma-Aldrich
Density	1.03 g/mL at 25 °C	Sigma-Aldrich
IUPAC Name	2-(propan-2-yloxy)phenol	[1]

Toxicological Data

Quantitative toxicological data for **2-Isopropoxyphenol** is largely unavailable. The following table provides data for the parent compound, propoxur, to offer some perspective on potential toxicity.

Table 1: Acute Toxicity of Propoxur

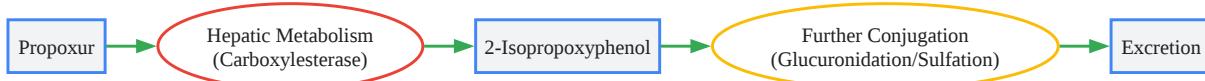
Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	50 - 105 mg/kg	WHO
LD ₅₀	Mouse	Oral	38 - 46 mg/kg	WHO
LD ₅₀	Rabbit	Dermal	>2400 mg/kg	WHO
LC ₅₀ (4-hour)	Rat	Inhalation	>357 mg/m ³	WHO

NOAEL/LOAEL Data for Propoxur (Chronic Studies):

- NOAEL (Rat, 2-year feeding study): 200 ppm (equivalent to 10 mg/kg/day) based on cholinesterase inhibition.
- LOAEL (Rat, 2-year feeding study): 600 ppm (equivalent to 30 mg/kg/day) based on cholinesterase inhibition.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), **2-Isopropoxyphenol** is classified as follows:


- Skin Irritation: Category 2
- Eye Irritation: Category 2A
- Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3

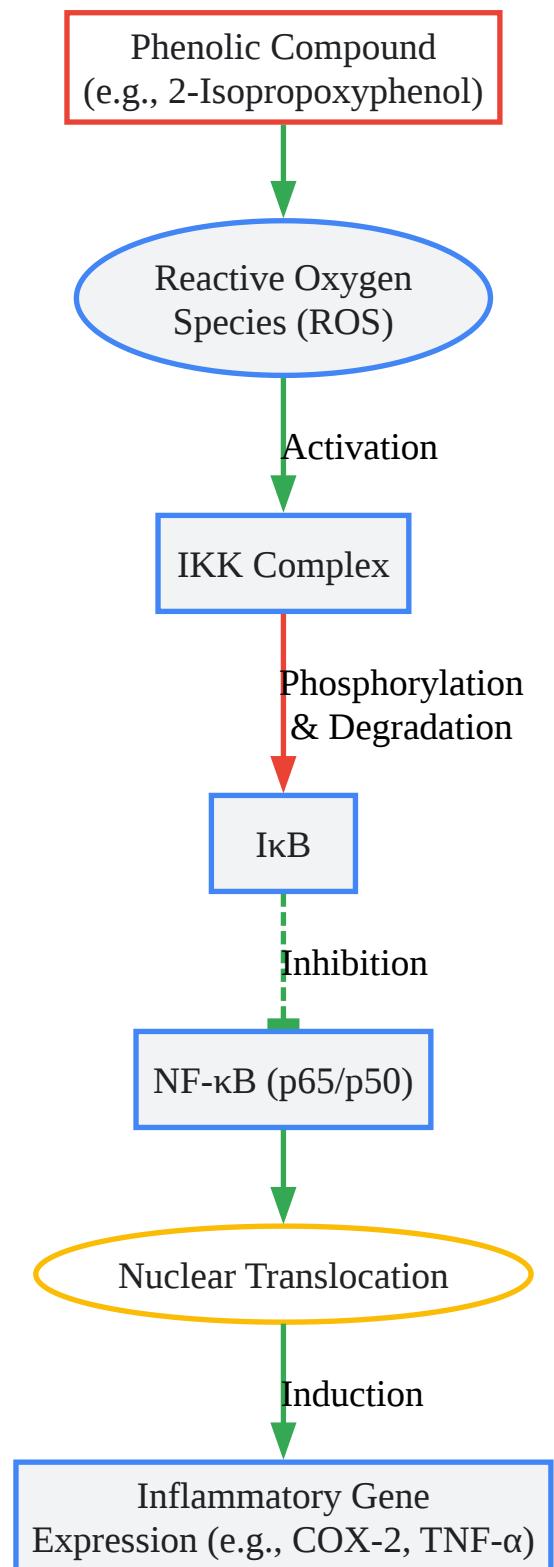
Metabolism and Toxicokinetics

2-Isopropoxyphenol is a major metabolite of propoxur. The metabolic transformation primarily occurs in the liver.

Metabolic Pathway of Propoxur to **2-Isopropoxyphenol**

The primary metabolic pathway leading to the formation of **2-Isopropoxyphenol** from propoxur involves the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxylesterases in the liver.

[Click to download full resolution via product page](#)


Caption: Metabolic conversion of Propoxur to **2-Isopropoxyphenol**.

Potential Mechanisms of Toxicity and Signaling Pathways

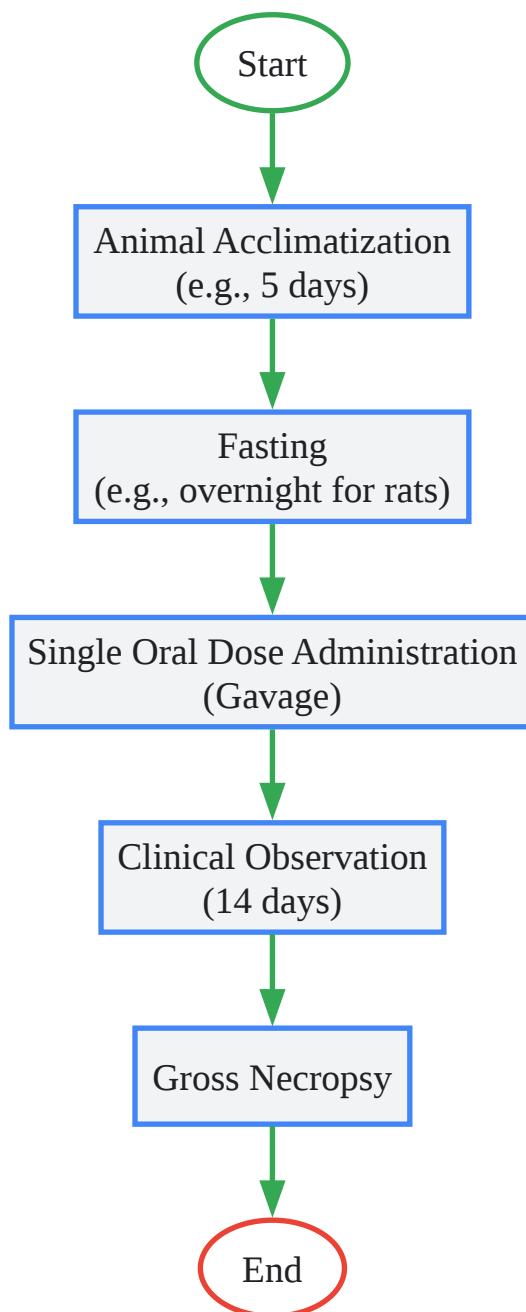
Direct studies on the signaling pathways affected by **2-Isopropoxyphenol** are lacking. However, as a phenolic compound, it may interact with various cellular signaling cascades. Phenolic compounds are known to exert both beneficial and adverse effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Representative Signaling Pathway for Phenolic Compounds

The following diagram illustrates a generalized signaling pathway that can be influenced by phenolic compounds, leading to an inflammatory response.

[Click to download full resolution via product page](#)

Caption: Potential influence of phenolic compounds on the NF-κB signaling pathway.


Experimental Protocols

The following are detailed, representative experimental protocols based on OECD guidelines for assessing the toxicological profile of a substance like **2-Isopropoxyphenol**.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

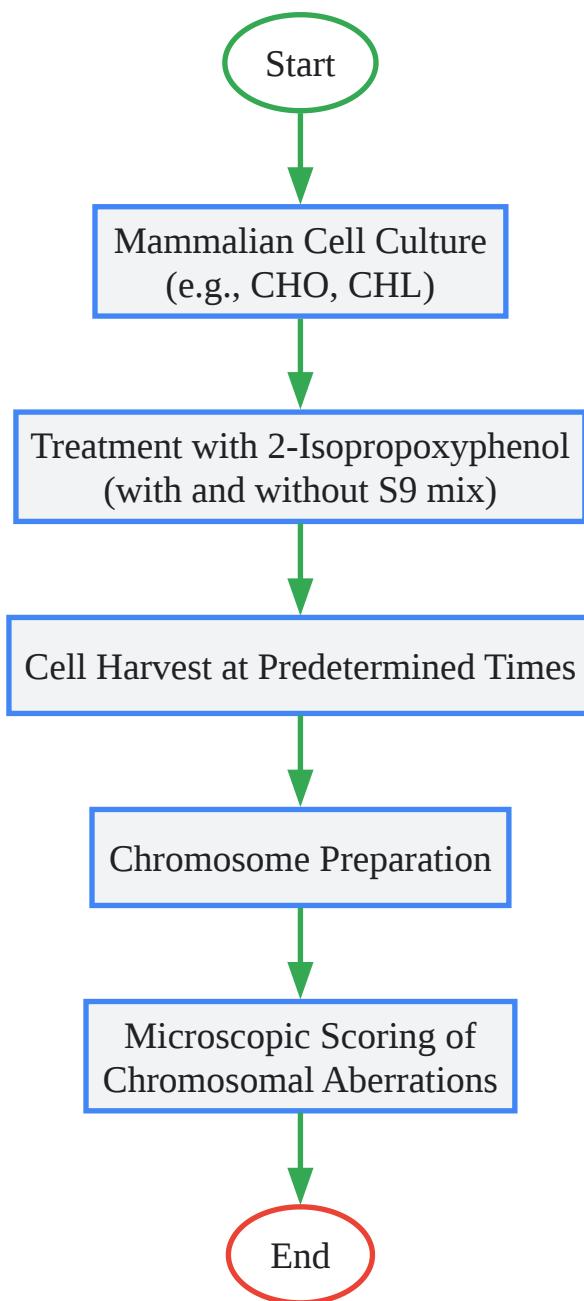
Objective: To determine the acute oral toxicity of **2-Isopropoxyphenol**.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study.

Methodology:


- Test Animals: Healthy, young adult nulliparous, non-pregnant female rats are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

- Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Diet: Standard laboratory diet and water are provided ad libitum, except for an overnight fasting period before dosing.
- Dose Preparation: **2-Isopropoxyphenol** is prepared in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume not exceeding 1 mL/100g body weight.
- Dosing: A single dose is administered by gavage using a stomach tube.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

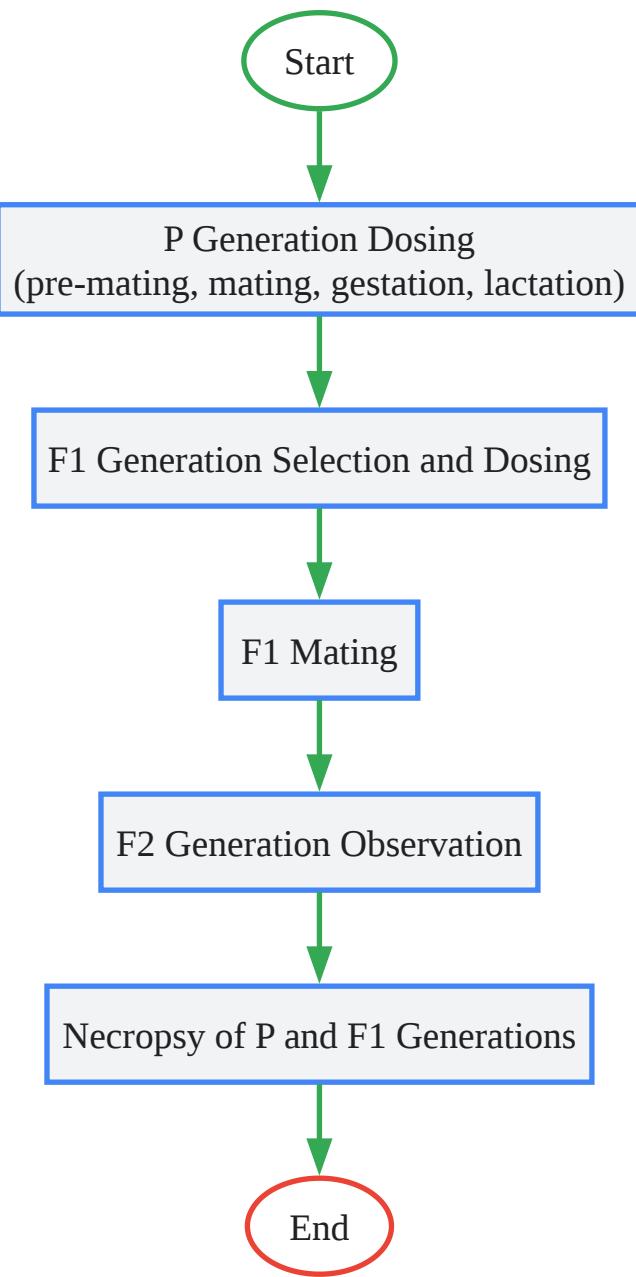
Objective: To assess the potential of **2-Isopropoxyphenol** to induce chromosomal aberrations in cultured mammalian cells.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro chromosomal aberration test.

Methodology:


- Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL)) are used.

- Treatment: Cell cultures are treated with at least three analyzable concentrations of **2-Isopropoxyphenol**, both with and without an exogenous metabolic activation system (S9 mix).
- Controls: Both positive and negative (vehicle) controls are run in parallel.
- Cell Harvest: Cells are harvested at a predetermined time after treatment.
- Chromosome Preparation: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. Chromosome spreads are prepared on microscope slides.
- Analysis: Metaphase cells are analyzed for chromosomal aberrations under a microscope.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

Objective: To assess the effects of **2-Isopropoxyphenol** on male and female reproductive performance and on the offspring.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for a two-generation reproductive toxicity study.

Methodology:

- Test Animals: Young, sexually mature male and female rats (P generation) are used.
- Dosing: The test substance is administered to the P generation before mating, during mating, gestation, and lactation. Selected F1 offspring are dosed from weaning through mating to

produce the F2 generation.

- Observations: Effects on mating behavior, fertility, pregnancy, parturition, lactation, and offspring viability, growth, and development are recorded.
- Necropsy: All P and F1 animals are subjected to a full necropsy, with special attention to the reproductive organs.

Conclusion and Recommendations

The toxicological profile of **2-Isopropoxyphenol** is incomplete. Based on available data, it is an irritant. Its primary relevance is as a metabolite of propoxur. A comprehensive toxicological assessment would require, at a minimum, studies as outlined in the experimental protocols section, including acute toxicity, genotoxicity, and reproductive toxicity testing. Given its structural similarity to other phenolic compounds, investigations into its potential endocrine-disrupting activity and effects on inflammatory signaling pathways are also warranted.

Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for local and systemic toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2-Isopropoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044703#toxicological-profile-of-2-isopropoxyphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com